![molecular formula C19H13ClFN5O3S2 B2631652 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-chloro-6-fluorobenzamide CAS No. 851860-49-6](/img/structure/B2631652.png)
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-chloro-6-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a benzo[d]thiazol-2-ylamino group, a 1,3,4-oxadiazol-2-yl group, and a benzamide group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups and the bonds between them. Techniques such as NMR (Nuclear Magnetic Resonance), HR-MS (High Resolution Mass Spectrometry), and FT-IR (Fourier Transform Infrared Spectroscopy) are commonly used to analyze the structure .Scientific Research Applications
Anti-Tubercular Activity
Benzothiazole derivatives have garnered attention for their potential as anti-tubercular agents. Recent synthetic developments have led to compounds with inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis) – the causative agent of tuberculosis. These compounds were evaluated in vitro and in vivo . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs. The structure-activity relationships (SAR) of these derivatives were also explored, along with molecular docking studies against the target DprE1, aiming to identify potent inhibitors with enhanced anti-tubercular activity.
Antimicrobial Properties
The presence of benzothiazole moieties in compounds often correlates with antimicrobial activity. However, the specific substitution pattern matters. For instance, O-alkyl groups at positions 2, 3, or 4 of the phenyl group can eliminate antimicrobial activity in benzo[d]thiazole compounds . Further investigations into the antimicrobial potential of this compound could reveal its efficacy against various pathogens.
Anticonvulsant Activity
Certain benzothiazole derivatives exhibit anticonvulsant properties. Quantitative evaluations of compounds derived from benzo[d]thiazol-2(3H)-one revealed promising effects. Notably, compounds 3n and 3q demonstrated significant anticonvulsant activity, with protective indices higher than those of phenobarbital and valproate . Further exploration of this compound’s anticonvulsant potential is warranted.
COX-1 Inhibition
Some N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides have been synthesized and evaluated for COX-1 inhibition. While their inhibitory activity was weaker compared to standard inhibitors (indomethacin and diclofenac), understanding their COX-1 interactions could provide insights into their pharmacological effects .
Mechanism of Action
Target of Action
Compounds containing a benzothiazole moiety have been found to exhibit a wide range of biological activities, including anti-inflammatory , anti-tubercular , and antitumor effects . The specific target of this compound would depend on the exact nature of its biological activity.
Mode of Action
The mode of action would depend on the specific target of the compound. For example, if the compound acts as an anti-inflammatory agent, it might inhibit the activity of certain enzymes involved in the inflammatory response .
Biochemical Pathways
Again, the affected pathways would depend on the specific target and mode of action of the compound. If the compound acts as an anti-inflammatory agent, it might affect the pathways involved in the production of inflammatory mediators .
Pharmacokinetics
The ADME properties of the compound would depend on its chemical structure. Compounds containing a benzothiazole moiety are generally well-absorbed and have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound acts as an anti-inflammatory agent, it might reduce the production of inflammatory mediators and thereby reduce inflammation .
Future Directions
properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN5O3S2/c20-10-4-3-5-11(21)16(10)17(28)22-8-15-25-26-19(29-15)30-9-14(27)24-18-23-12-6-1-2-7-13(12)31-18/h1-7H,8-9H2,(H,22,28)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDMQIJQTHKUBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(O3)CNC(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

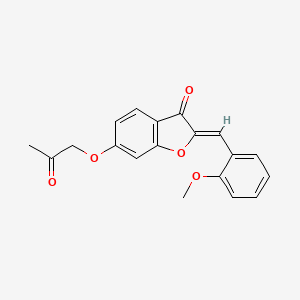
![2-[(4-Fluorophenyl)sulfonyl]ethanamine](/img/structure/B2631573.png)
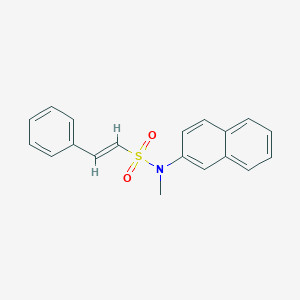
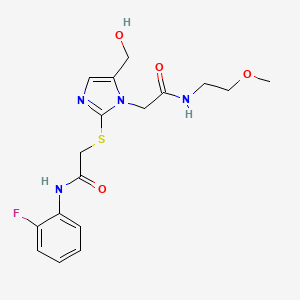
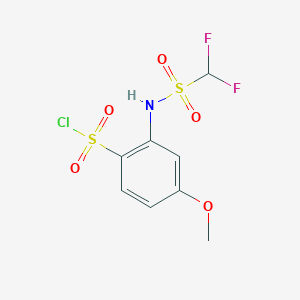
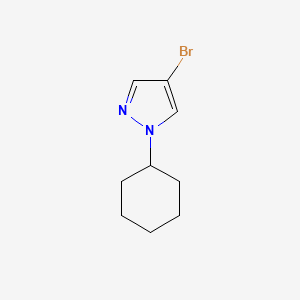
![N-[1-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2631581.png)
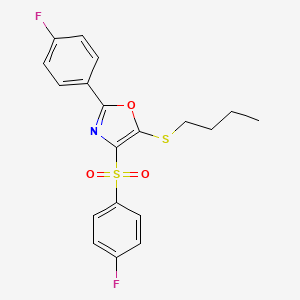
![3-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B2631586.png)
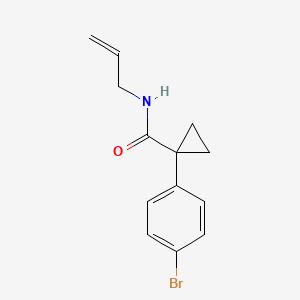
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2631589.png)
![4-chloro-N-({5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2631590.png)
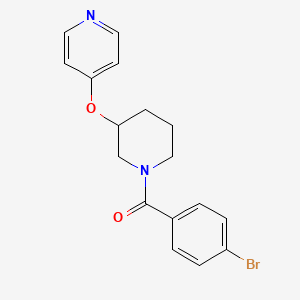
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one](/img/structure/B2631592.png)